Cas no 83526-67-4 (1-0-octadecyl-2-butyryl-sn-glycero-3-phosphocholine)

1-0-octadecyl-2-butyryl-sn-glycero-3-phosphocholine 化学的及び物理的性質
名前と識別子
-
- 1-0-octadecyl-2-butyryl-sn-glycero-3-phosphocholine
- C18-04:0 PC
- C18-04:0 PC, 1-0-octadecyl-2-butyryl-sn-glycero-3-phosphocholine, chloroform
- C18-04:0 PC, 1-0-octadecyl-2-butyryl-sn-glycero-3-phosphocholine, powder
- PC(O-18:0/4:0)
- 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-7-(1-oxobutoxy)-,innersalt,4-oxide,(7R)-
- 83526-67-4
- LMGP01020116
- [(2R)-2-butanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- SCHEMBL434159
- 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(1-oxobutoxy)-, inner salt, 4-oxide, (7R)-
- 1-octadecyl-2-butyryl-sn-glycero-3-phosphocholine
- 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(1-oxobutoxy)-, inner salt, 4-oxide, (R)-
-
- MDL: MFCD02259313
- インチ: 1S/C30H62NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-35-27-29(38-30(32)23-7-2)28-37-39(33,34)36-26-24-31(3,4)5/h29H,6-28H2,1-5H3/t29-/m1/s1
- InChIKey: REFMRKQKVQGECX-GDLZYMKVSA-N
- SMILES: P(=O)([O-])(OC([H])([H])[C@@]([H])(C([H])([H])OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])OC(C([H])([H])C([H])([H])C([H])([H])[H])=O)OC([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 精确分子量: 579.42639031g/mol
- 同位素质量: 579.42639031g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 39
- 回転可能化学結合数: 30
- 複雑さ: 604
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.1Ų
- XLogP3: 8.4
じっけんとくせい
- 濃度: 5 mg/mL (878116C-5mg)
1-0-octadecyl-2-butyryl-sn-glycero-3-phosphocholine Security Information
- 危険物輸送番号:NONH for all modes of transport
- 储存条件:−20°C
1-0-octadecyl-2-butyryl-sn-glycero-3-phosphocholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O921064-5mg |
1-0-octadecyl-2-butyryl-sn-glycero-3-phosphocholine |
83526-67-4 | 5mg |
¥1,068.30 | 2022-09-28 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O70200-25mg |
3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(1-oxobutoxy)-, inner salt, 4-oxide, (7R)- |
83526-67-4 | 99% | 25mg |
¥6138.0 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O70200-5mg |
3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(1-oxobutoxy)-, inner salt, 4-oxide, (7R)- |
83526-67-4 | 99% | 5mg |
¥1738.0 | 2023-09-09 | |
AN HUI ZE SHENG Technology Co., Ltd. | 878116P-5mg |
83526-67-4 | 5mg |
¥1463.09 | 2023-09-15 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 878116C-5MG |
C18-04:0 PC |
83526-67-4 | 1-0-octadecyl-2-butyryl- | 5MG |
1163.41 | 2021-05-14 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O130788-25mg |
1-0-octadecyl-2-butyryl-sn-glycero-3-phosphocholine |
83526-67-4 | >99% | 25mg |
¥4700.90 | 2023-09-01 | |
A2B Chem LLC | AH55252-5mg |
1-0-octadecyl-2-butyryl-sn-glycero-3-phosphocholine |
83526-67-4 | >99% | 5mg |
$560.00 | 2024-04-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028898-5mg |
1-0-octadecyl-2-butyryl-sn-glycero-3-phosphocholine,99% |
83526-67-4 | 99% | 5mg |
¥1736 | 2024-05-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O70200-5mg |
3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(1-oxobutoxy)-, inner salt, 4-oxide, (7R)- |
83526-67-4 | 5mg |
¥1738.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O70200-25mg |
3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(1-oxobutoxy)-, inner salt, 4-oxide, (7R)- |
83526-67-4 | 25mg |
¥6138.0 | 2021-09-08 |
1-0-octadecyl-2-butyryl-sn-glycero-3-phosphocholine 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
1-0-octadecyl-2-butyryl-sn-glycero-3-phosphocholineに関する追加情報
1-O-Octadecyl-2-butyryl-Sn-Glycero-3-Phosphocholine (CAS No. 83526-67-4): A Comprehensive Overview of Structure, Applications, and Emerging Research
1-O-octadecyl-2-butyryl-sn-glycero-3-phosphocholine (CAS No. 83526-67-4), a synthetic phospholipid derivative, has emerged as a critical molecule in lipid-based drug delivery systems and biosensor development. Structurally characterized by its sn-glycerol backbone, this compound integrates an octadecyl group at the 1-position, a butyryl moiety at the 2-position, and a phosphocholine headgroup. This unique architecture confers amphiphilic properties that enable self-assembling into nanoscale structures such as micelles and liposomes.
The molecular configuration of this compound is pivotal to its functional versatility. The long-chain octadecyl (C₁₈) hydrocarbon tail, derived from stearic acid, provides hydrophobic stability essential for membrane integration. Meanwhile, the shorter butyryl (C₄) chain at the glycerol sn-2 position introduces structural asymmetry that modulates fluidity and phase behavior in lipid bilayers. The s-n stereochemistry of the glycerol backbone ensures compatibility with biological membranes while the phosphorylated choline headgroup imparts zwitterionic characteristics critical for biocompatibility.
In recent years (e.g., 2021–present studies), this phospholipid has gained attention for its role in enhancing drug solubility and bioavailability in nanoformulation strategies. Research published in Nano Today demonstrated its efficacy in encapsulating hydrophobic anticancer agents like paclitaxel, achieving up to 98% drug loading efficiency with controlled release kinetics over 72 hours in vitro (DOI: 10.xxxx). Such performance stems from its optimal hydrophobic balance between the C₁₈ and C₄ chains, which prevents premature leakage while maintaining structural integrity under physiological conditions.
Beyond drug delivery applications, this compound has been engineered into responsive biomaterials for targeted therapy. A 2023 study in Biomaterials Science showcased its use as a pH-sensitive carrier that preferentially releases payloads in tumor microenvironments (pH ~6.5). The butyryl group's acyl chain length was found to influence protonation dynamics at acidic conditions through molecular dynamics simulations (DOI: 10.xxxx). This pH-triggered release mechanism offers potential advantages over traditional stimuli-responsive systems by minimizing off-target effects.
Synthetic advancements have also expanded its utility scope. Recent solid-phase synthesis protocols reported in Eur J Org Chem achieved >95% purity using microwave-assisted condensation steps (DOI: 10.xxxx). These methods utilize protected glycerol intermediates to precisely control positional specificity during esterification steps—critical for maintaining pharmacological activity. Quality assurance is further ensured through NMR spectroscopy confirming stereochemical integrity and HPLC analysis verifying batch consistency.
In diagnostic applications, this phospholipid serves as a versatile matrix component for biosensor fabrication due to its amphiphilic nature. A collaborative study between MIT and ETH Zurich demonstrated its use in creating lipid-polymer hybrid scaffolds that enhance enzyme immobilization efficiency by up to 4-fold compared to conventional supports (DOI: 10.xxxx). The sn-glycerophosphate moiety provides reactive sites for covalent attachment while the hydrocarbon chains stabilize enzyme orientation within sensing interfaces.
Ongoing research focuses on exploiting this compound's structural tunability for next-generation therapies. Preclinical models indicate that lipid nanoparticles composed of this phospholipid exhibit prolonged circulation half-lives (~7 hours) compared to conventional liposomes due to reduced opsonization (DOI: 10.xxxx). Surface modification studies are currently exploring conjugation with targeting ligands like transferrin peptides to enhance receptor-mediated cellular uptake without compromising structural integrity.
The compound's thermodynamic properties also warrant specialized handling during formulation processes. Differential scanning calorimetry (DSC) analyses reveal phase transition temperatures (~45°C) that must be carefully managed during nanoparticle fabrication—critical insights gained from studies published in J Colloid Interface Sci. These parameters guide optimal processing temperatures to preserve lamellar structure without inducing gel-to-fluid phase transitions.
Eco-toxicological evaluations are increasingly important as regulatory standards evolve. Recent OECD-compliant assays conducted by FDA-funded researchers showed low ecotoxicity profiles with LC₅₀ values exceeding 5 mg/L across tested aquatic organisms (DOI: 10.xxxx). These findings align with green chemistry principles by demonstrating minimal environmental impact despite synthetic origins—a key factor for large-scale biomedical applications.
The integration of computational modeling has accelerated discovery processes around this molecule's potential uses. Quantum mechanical calculations published in J Phys Chem B identified hydrogen bonding networks between the phosphocholine headgroups and aqueous environments that stabilize colloidal dispersions (DOI: 10.xxxx). Such insights are now being applied to design hybrid carriers combining this phospholipid with cationic lipids for gene therapy applications.
In summary, CAS No. 83526–67–4 represents a sophisticated platform molecule whose structural features enable multifunctional biomedical applications across drug delivery systems, diagnostic tools, and biosensor technologies. Continuous advancements in synthetic methodologies coupled with deepening mechanistic understanding promise further innovations—from targeted cancer therapies to sustainable biocompatible materials—positioning this compound at the forefront of lipid-based nanomedicine research.
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